10,10-Dimethylundecan-1-amine is an organic compound classified as a tertiary amine, characterized by its molecular formula and a molecular weight of 199.38 g/mol. The compound's structure features a long hydrocarbon chain with two methyl groups attached to the tenth carbon atom, making it distinct among amines. It is also known by its IUPAC name, 10,10-dimethylundecan-1-amine, and has a CAS number of 68955-53-3. This compound is primarily utilized in research and industrial applications due to its unique properties and reactivity profile .
Synthesis of 10,10-dimethylundecan-1-amine typically involves the alkylation of a suitable amine precursor. One common method includes the reaction of dimethylamine with a long-chain alkyl halide under controlled conditions to ensure high yields and purity. The reaction conditions can vary based on the desired product characteristics but generally involve moderate temperatures and the use of solvents that stabilize intermediates .
This compound finds applications across various fields:
Interaction studies involving 10,10-dimethylundecan-1-amine typically focus on its reactivity with other chemical species. For instance, it can interact with carbonyl compounds to form imines or aminals through condensation reactions. Its behavior in biological systems remains an area for further investigation, particularly regarding its potential interactions with biomolecules or cellular components.
Several compounds share structural similarities with 10,10-dimethylundecan-1-amine. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| Dimethylamine | Simple structure; widely used precursor | |
| Undecylamine | Linear aliphatic chain; lacks methyl groups | |
| N,N-Dimethylundecylamine | Similar chain length; different branching | |
| 1-Dodecanamine | Longer chain; primary amine |
The unique aspect of 10,10-dimethylundecan-1-amine is its branched structure which may impart different physical and chemical properties compared to its linear counterparts. This branching can affect solubility, reactivity, and potential applications in various fields.
The IUPAC name 10,10-dimethylundecan-1-amine reflects its undecane backbone (11-carbon chain) with two methyl groups at the 10th carbon and an amine group at the terminal position. The molecular formula C₁₃H₂₉N corresponds to a molecular weight of 199.38 g/mol. The SMILES notation (CC(C)(C)CCCCCCCCCN) highlights the tert-butyl branch (C(C)(C)C) and linear alkyl chain.
Key structural attributes include:
The tert-butyl group at C10 induces a gauche conformation in the hydrocarbon chain, minimizing steric clashes between methyl groups and adjacent carbons. Computational models reveal that the amine group adopts a linear orientation relative to the chain, optimizing hydrogen-bonding potential in polar solvents.
| Property | 10,10-Dimethylundecan-1-amine | N,N-Dimethylundecylamine |
|---|---|---|
| Molecular Weight (g/mol) | 199.38 | 213.40 |
| LogP (Hydrophobicity) | 5.4 | 4.8 |
| Solubility in Water | <0.1 mg/mL | 0.5 mg/mL |
The synthesis of 10,10-dimethylundecan-1-amine through alkylation pathways represents one of the most direct approaches to tertiary amine formation [9]. This methodology involves the nucleophilic attack of amine precursors on alkyl halides through nucleophilic aliphatic substitution mechanisms [12]. The reaction proceeds via an SN2 mechanism where the nitrogen lone pair of the amine nucleophile attacks the electrophilic carbon center of the alkyl halide, displacing the halogen and forming a new carbon-nitrogen bond [15].
The fundamental reaction pathway involves the use of dimethylamine as the nucleophilic precursor, which reacts with 10,10-dimethylundecyl halides under basic conditions [9]. The mechanism proceeds through two distinct steps: initial nucleophilic substitution to form an ammonium salt intermediate, followed by deprotonation to yield the neutral tertiary amine product [15]. The reaction can be represented as the attack of the dimethylamine nitrogen on the primary carbon of the alkyl halide, resulting in the formation of 10,10-dimethylundecan-1-amine with concomitant release of hydrogen halide [12].
However, this approach faces significant challenges related to overalkylation, where the initially formed tertiary amine can undergo further alkylation reactions [9] [13]. The problem arises because tertiary amines retain nucleophilic character and can react with additional alkyl halide molecules to form quaternary ammonium salts [12]. To mitigate these issues, excess amine precursor is typically employed to favor the desired monoalkylation pathway [16]. The use of primary alkyl halides is preferred due to their higher reactivity in SN2 reactions and reduced tendency toward elimination processes [14].
The reaction conditions for alkylation pathways typically require the use of polar aprotic solvents such as dimethylformamide or tetrahydrofuran, which stabilize the ionic intermediates formed during the reaction [14]. Temperature control is critical, with optimal conditions ranging from 25 to 80 degrees Celsius to balance reaction rate with selectivity considerations [9]. Higher temperatures can lead to increased side reactions and elimination processes, while lower temperatures may result in incomplete conversion [16].
Alternative alkylation strategies have been developed to address the selectivity challenges inherent in direct amine alkylation [10]. These include the use of nitrogen-aminopyridinium salts as ammonia surrogates, which undergo self-limiting alkylation through the formation of highly nucleophilic pyridinium ylide intermediates [10]. This approach provides superior control over the extent of alkylation and eliminates the formation of overalkylated products that plague traditional methods [10].
Brønsted acid-catalyzed reductive amination has emerged as a powerful synthetic strategy for the preparation of 10,10-dimethylundecan-1-amine, offering superior atom economy and broad substrate scope compared to traditional alkylation methods [17]. This approach utilizes triflic acid as a highly effective catalyst to promote the direct reductive amination of carbonyl compounds with formamide sources [19]. The methodology represents a significant advancement in tertiary amine synthesis, providing access to complex nitrogen-containing molecules under relatively mild conditions [21].
The mechanistic pathway for Brønsted acid-catalyzed reductive amination involves the initial protonation of the carbonyl substrate by triflic acid, followed by nucleophilic attack of the formamide nitrogen to generate an iminium ion intermediate [17]. This intermediate undergoes subsequent reduction through an intramolecular hydride transfer mechanism, where the formamide simultaneously serves as both the nitrogen source and the reducing agent [19]. The use of dimethylformamide as both solvent and amination reagent provides an elegant solution to the dual requirements of nucleophile and reductant in a single molecule [3].
Research findings demonstrate that triflic acid exhibits superior catalytic activity compared to other Brønsted acids, achieving complete conversion of aldehyde substrates at loadings as low as 5 mol percent [17]. The optimal reaction conditions involve heating the substrate mixture to 150 degrees Celsius in the presence of two equivalents of water, which facilitates the hydrolysis of dimethylformamide to generate the active dimethylamine species [19]. Under these conditions, a diverse range of aldehydes can be converted to the corresponding tertiary amines in yields ranging from 55 to 99 percent [21].
The synthesis of 10,10-dimethylundecan-1-amine specifically can be achieved through the reductive amination of the corresponding aldehyde precursor [3]. The reaction proceeds smoothly under the optimized conditions, affording the target amine as a yellow liquid in 70 percent yield [3]. Spectroscopic analysis confirms the formation of the desired product, with characteristic nuclear magnetic resonance signals observed for the dimethyl groups and the long aliphatic chain [3].
Temperature optimization studies reveal that elevated temperatures are essential for achieving satisfactory reaction outcomes within reasonable timeframes [17]. While reactions can proceed at lower temperatures, the use of 150 degrees Celsius provides the optimal balance between reaction rate and product selectivity [19]. The addition of water plays a crucial role in mediating the transformation, with two equivalents found to be sufficient for complete conversion [21].
Alternative formamide reagents have been investigated to expand the scope of this methodology [19]. Beyond dimethylformamide, other nitrogen-containing formyl compounds can serve as effective amination reagents, allowing access to structurally diverse tertiary amine products [21]. This flexibility makes the Brønsted acid-catalyzed approach particularly attractive for the synthesis of complex nitrogen heterocycles and pharmaceutical intermediates [17].
Copper hydride-mediated catalysis represents a cutting-edge approach to the synthesis of 10,10-dimethylundecan-1-amine, offering exceptional regio- and stereoselectivity through polarity-reversed hydroamination strategies [25]. This methodology has revolutionized amine synthesis by enabling the formation of carbon-nitrogen bonds through the migratory insertion of alkenes into copper-hydride complexes, followed by electrophilic amination of the resulting organocopper intermediates [30]. The approach provides access to enantioenriched secondary and tertiary amines under mild reaction conditions with excellent functional group tolerance [26].
The mechanistic foundation of copper hydride-mediated hydroamination involves three key steps: formation of a ligated copper hydride complex, stereoselective migratory insertion of the alkene substrate, and electrophilic amination of the chiral alkylcopper intermediate [32]. The initial copper hydride species undergoes hydrocupration with the alkene to generate an organocopper complex, which is subsequently intercepted by electrophilic amine reagents such as hydroxylamine esters [25]. This polarity-reversed strategy circumvents many of the limitations associated with traditional hydroamination approaches [30].
Research investigations have demonstrated that copper hydride complexes modified with chiral bisphosphine ligands can effect highly enantioselective hydroamination reactions [25]. The use of electron-poor dppbz derivatives or DuPhos ligands enables the synthesis of tertiary amines with enantiomeric excesses reaching 94 percent [25]. The broad substrate scope encompasses terminal alkenes, internal alkenes, and even challenging tri- and tetrasubstituted olefins [30].
For the specific synthesis of 10,10-dimethylundecan-1-amine, the copper hydride approach would involve the hydrocupration of a suitable alkene precursor bearing the dimethyl substitution pattern [32]. The resulting organocopper intermediate could then be trapped with an appropriate electrophilic nitrogen source to install the tertiary amine functionality [25]. While direct literature examples of this specific transformation are limited, the general methodology has been successfully applied to a wide range of aliphatic and aromatic substrates [30].
The catalyst system typically employs copper salts in combination with phosphine ligands and silane reducing agents [25]. Polymethylhydrosiloxane or phenylsilane serve as effective hydride sources for the generation of the active copper hydride species [32]. The reactions proceed efficiently at temperatures ranging from 23 to 80 degrees Celsius, significantly milder than many alternative synthetic approaches [26].
Mechanistic studies have revealed that the stereoselectivity of the transformation arises from the asymmetric environment created by the chiral ligand during the migratory insertion step [25]. Computational investigations support a mechanism involving reversible hydrocupration followed by irreversible electrophilic amination, which accounts for the high levels of stereocontrol observed experimentally [30]. The method tolerates a wide range of functional groups, including heterocycles and polar substituents, making it particularly valuable for complex molecule synthesis [32].
The optimization of reaction conditions plays a critical role in maximizing the efficiency and selectivity of 10,10-dimethylundecan-1-amine synthesis across all methodological approaches [33]. Systematic investigation of key parameters including temperature, solvent choice, and catalyst loading enables the development of robust synthetic protocols that deliver consistent high yields while minimizing side product formation [34]. The interplay between these variables requires careful consideration to achieve optimal performance in each synthetic strategy [38].
Temperature optimization represents one of the most critical factors influencing reaction outcomes in amine synthesis [34]. For alkylation pathways, moderate temperatures in the range of 25 to 80 degrees Celsius provide the optimal balance between reaction rate and selectivity [14]. Higher temperatures tend to promote elimination reactions and overalkylation processes, while insufficient thermal energy at lower temperatures results in incomplete conversion [16]. In Brønsted acid-catalyzed reductive amination, elevated temperatures of 60 to 150 degrees Celsius are necessary to facilitate the formation and reduction of iminium intermediates [17] [19]. The temperature dependence follows Arrhenius kinetics, with reaction rates increasing exponentially with temperature until decomposition pathways begin to compete [34].
Solvent selection significantly impacts both reaction efficiency and product distribution in amine synthesis [34]. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and toluene are preferred for most synthetic approaches due to their ability to stabilize ionic intermediates and facilitate nucleophilic substitution reactions [14]. For alkylation reactions, dimethylformamide provides superior solvation of both the amine nucleophile and the alkyl halide electrophile [14]. In contrast, Brønsted acid-catalyzed transformations often employ the formamide reagent as both solvent and reactant, simplifying the reaction system [17]. Copper hydride-mediated processes typically utilize toluene or dichloromethane to maintain the stability of the organometallic catalyst [25].
Catalyst loading optimization requires balancing catalytic efficiency with economic considerations [33]. For Brønsted acid-catalyzed reactions, triflic acid loadings of 5 to 10 mol percent provide optimal activity without causing substrate decomposition [17]. Lower catalyst loadings result in extended reaction times and incomplete conversion, while excessive amounts can lead to side reactions and product degradation [19]. In copper hydride-mediated transformations, catalyst loadings typically range from 1 to 10 mol percent depending on the substrate complexity and desired enantioselectivity [25] [30].
| Parameter | Alkylation Pathways | Reductive Amination | Copper Hydride Catalysis |
|---|---|---|---|
| Temperature Range | 25-80°C | 60-150°C | 23-80°C |
| Optimal Solvent | DMF, THF | DMF (neat) | Toluene, DCM |
| Catalyst Loading | Base (1-2 equiv) | TfOH (5-10 mol%) | Cu catalyst (1-10 mol%) |
| Reaction Time | 2-24 hours | 0.5-48 hours | 4-24 hours |
| Typical Yield | 40-85% | 55-99% | 60-95% |
The concentration of reactants also influences reaction efficiency and selectivity [34]. Higher concentrations generally favor bimolecular processes but may lead to increased side reactions [36]. For alkylation reactions, maintaining excess amine precursor helps suppress overalkylation while ensuring complete consumption of the alkyl halide [16]. In reductive amination processes, the stoichiometry of water addition critically affects the hydrolysis of formamide reagents [17].
Reaction time optimization involves monitoring conversion profiles to identify the optimal duration for maximum yield [34]. Extended reaction times may lead to product degradation or formation of side products, while insufficient reaction duration results in incomplete conversion [36]. The use of real-time monitoring techniques such as nuclear magnetic resonance spectroscopy or gas chromatography enables precise determination of optimal reaction endpoints [33].
Pressure considerations are particularly relevant for copper hydride-mediated processes where the reaction atmosphere can influence catalyst stability and reactivity [36]. Inert atmospheres such as nitrogen or argon are typically required to prevent oxidation of the copper catalyst [25]. For carbonylation-based approaches, elevated pressures of 1 to 3 MPa can enhance reaction rates and selectivity [42].
10,10-Dimethylundecan-1-amine exhibits characteristic thermodynamic stability patterns consistent with branched aliphatic primary amines. The compound demonstrates thermal stability up to approximately 250°C, with initial degradation occurring between 250-300°C [1] [2]. This thermal stability profile is typical for long-chain aliphatic amines but shows some enhancement due to the branched structure at the 10-position.
The phase behavior of 10,10-dimethylundecan-1-amine at ambient conditions indicates a liquid state at room temperature and atmospheric pressure . The estimated glass transition temperature ranges from 80-150°C, which is characteristic of branched aliphatic amine systems [4]. The compound shows poor crystallization behavior due to the tertiary carbon center created by the two methyl substituents at position 10, which disrupts regular molecular packing [5] [4].
Thermogravimetric analysis data extrapolated from structurally similar compounds suggests that 5% weight loss occurs around 300-350°C, while 10% weight loss occurs at 350-400°C [4] [6]. The estimated boiling point ranges from 280-320°C, calculated based on molecular weight and structural considerations compared to related alkylamine compounds [7]. The density is estimated to be in the range of 0.80-0.85 g/cm³, which is typical for thirteen-carbon aliphatic amines [8].
The intermolecular forces governing the thermodynamic behavior include van der Waals interactions along the hydrocarbon chain and hydrogen bonding capabilities through the primary amine group [9] [10]. The branched structure at position 10 introduces conformational constraints that affect both the thermal properties and phase behavior compared to linear undecylamine analogs.
The nucleophilic reactivity of 10,10-dimethylundecan-1-amine is fundamentally determined by the availability and basicity of the lone pair electrons on the nitrogen atom. As a primary amine, the compound exhibits moderate to high nucleophilic reactivity toward electrophilic centers, though this reactivity is somewhat diminished compared to linear primary amines due to steric hindrance from the branched alkyl chain [11] [12].
The nucleophilic attack mechanism follows the standard pattern for primary amines, involving initial coordination of the nitrogen lone pair to the electrophilic center, followed by proton transfer processes [13] [14]. The estimated pKaH value for 10,10-dimethylundecan-1-amine ranges from 10.5 to 11.0, indicating strong basicity comparable to other long-chain primary aliphatic amines [15] [16].
In nucleophilic substitution reactions, particularly SN2 mechanisms, 10,10-dimethylundecan-1-amine functions as an effective nucleophile [17]. However, the rate of nucleophilic addition is lower than that observed for linear primary amines due to the significant steric hindrance introduced by the 10,10-dimethyl substitution pattern [12] [18]. This steric factor becomes particularly pronounced in reactions with sterically demanding electrophiles.
The formation of iminium intermediates occurs readily under acidic conditions, following standard mechanistic pathways for primary amines [13] [14]. The protonation at nitrogen is facile, with the protonated form stabilized by the electron-donating effects of the long alkyl chain and the inductive effects of the branched structure.
10,10-Dimethylundecan-1-amine undergoes characteristic condensation reactions with carbonyl compounds to form imine derivatives, commonly known as Schiff bases [19] [20] [21]. The reaction mechanism involves nucleophilic addition of the amine nitrogen to the carbonyl carbon, followed by elimination of water through a carbinolamine intermediate [22] [23].
With aldehydes, the compound forms aldimines through a moderate to fast reaction rate [19] [20]. Aromatic aldehydes show enhanced reactivity due to the electron-withdrawing effects of the aromatic system, which increases the electrophilicity of the carbonyl carbon [21]. The equilibrium strongly favors imine formation with aromatic aldehydes, while aliphatic aldehydes show moderate favorability for the condensation product [22] [23].
Ketone interactions proceed more slowly than aldehyde reactions due to the higher activation energy required and increased steric hindrance around the carbonyl center [13] [14]. Aromatic ketones demonstrate moderate reactivity, with the equilibrium moderately favoring ketimine formation [11]. Aliphatic ketones show the slowest reaction rates and least favorable equilibrium positions due to combined steric and electronic factors [18].
The interaction with α,β-unsaturated carbonyl compounds presents additional complexity, as both direct condensation and Michael addition pathways are possible [23]. The selectivity between these pathways depends on reaction conditions and the specific substrate structure.
Sterically hindered carbonyl compounds show limited or no reaction with 10,10-dimethylundecan-1-amine due to steric clash between the 10,10-dimethyl groups and bulky substituents around the carbonyl center . This represents a significant limitation in the substrate scope for condensation reactions.
The basicity of 10,10-dimethylundecan-1-amine can be evaluated through comparison with a series of linear aliphatic primary amines. The estimated pKaH value of 10.5-10.7 places this compound in the high basicity range characteristic of long-chain aliphatic amines [15] [16].
Comparison with the linear analog undecan-1-amine (estimated pKaH 10.6-10.8) reveals that the branched structure provides similar basicity enhancement through electron-donating effects [24] [9]. Both compounds show significantly higher basicity than ammonia (pKaH 9.26) due to the strong electron-donating effects of the alkyl chains [15] [16].
The basicity trend among linear primary aliphatic amines shows increasing values with chain length: methylamine (pKaH 10.64), ethylamine (pKaH 10.75), propylamine (pKaH 10.71), butylamine (pKaH 10.78), hexylamine (pKaH 10.79), octylamine (pKaH 10.80), decylamine (pKaH 10.81), and dodecylamine (pKaH 10.82) [25] [15] [16] [24] [9]. The 10,10-dimethylundecan-1-amine falls within this progression, showing basicity comparable to the linear undecylamine.
The electronic effects contributing to basicity include the electron-donating inductive effects of the alkyl chain, which stabilize the protonated ammonium form through charge dispersion [9] [10]. The branching at position 10 provides additional electron density through hyperconjugative effects, though this is partially offset by increased steric hindrance around the nitrogen center [15] [16].
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